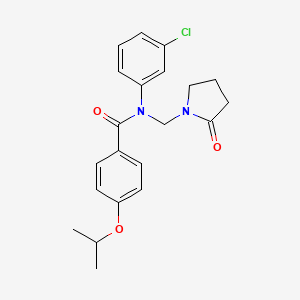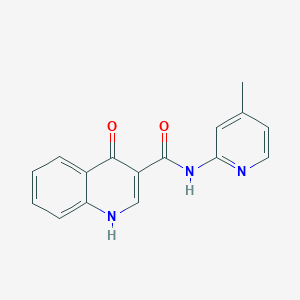
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide, also known as GW 468, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair pathways. As such, GW 468 has been studied extensively for its ability to sensitize cancer cells to radiation and chemotherapy, as well as its potential as a standalone therapy for cancer.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and DNA-Gyrase Inhibition
A study investigated a series of quinolinecarboxylic acids for antibacterial activity and DNA-gyrase inhibition. This research highlighted the quantitative structure-activity relationships (QSAR) for antibacterial potency, showing strong dependence on certain molecular parameters. The cyclopropyl group emerged as significantly enhancing the quinolone's activity, presenting outstanding broad-spectrum activity both in vitro and in vivo compared to relevant standards (Domagala et al., 1988).
Polymorphic Modifications for Hypertension Treatment
Polymorphic modifications of a compound related to 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide with diuretic properties have been found to be effective as a new hypertension remedy. The study detailed the structural differences between two polymorphic forms, offering insights into their crystal packing and potential for enhanced drug formulation (Shishkina et al., 2018).
Anion and Neutral Guest Recognition
Research on dicationic pyridine-2,6-dicarboxamide receptors demonstrated their strong binding to anions and neutral urea and amide guests. This study provided valuable information on the structural requirements for anion recognition and the potential application of these compounds in sensing technologies (Dorazco‐González et al., 2010).
Synthesis and Biological Evaluation of Pyridoquinolones
A series of pyridoquinolone derivatives were synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new compounds with potential therapeutic applications, highlighting the diverse biological activities of quinolinecarboxamide derivatives (Patel & Pathak, 2012).
Fluorescent Anion Sensing in Water
Studies on bisquinolinium pyridine-2,6-dicarboxamide receptors have shown their capacity for fluorescent anion sensing in water, emphasizing the role of hydrogen bonding and the preorganized rigid structure of the receptors. This research opens avenues for the development of new sensors for environmental and biological applications (Dorazco‐González et al., 2014).
ATM Kinase Inhibition for Cancer Therapy
The discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase highlights the therapeutic potential of quinoline derivatives in cancer treatment. This research demonstrated efficacy in combination with DNA strand break-inducing agents in disease-relevant models, underscoring the importance of ATM kinase in cancer therapy strategies (Degorce et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-6-7-17-14(8-10)19-16(21)12-9-18-13-5-3-2-4-11(13)15(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXHEVLAQUFUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


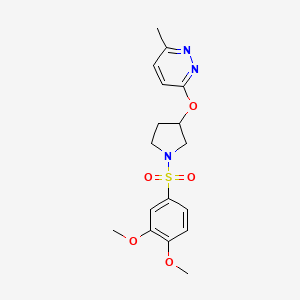
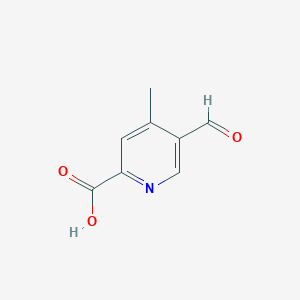
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)

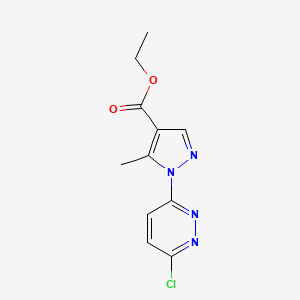

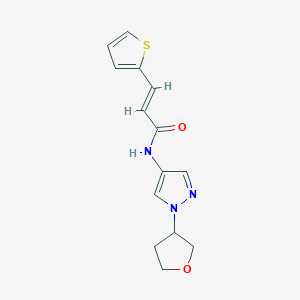

![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)
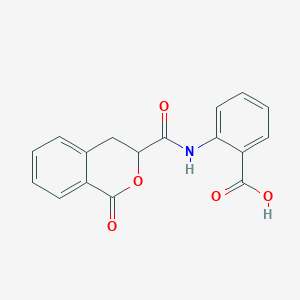
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2565168.png)
